4-Amino-1-benzyl-piperidine-4-carboxylic acid dihydrochloride
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Overview
Description
4-Amino-1-benzyl-piperidine-4-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C13H20Cl2N2O2 and a molecular weight of 307.22 g/mol
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit p38a mitogen-activated protein kinase and have dual activity as cholinesterase and Aβ-aggregation inhibitors .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets by binding to the active site, thereby inhibiting their function .
Biochemical Pathways
Compounds with similar structures have been found to affect the p38 mapk pathway , which plays a crucial role in cellular responses to stress and inflammation.
Result of Action
Inhibition of the target proteins could lead to a decrease in the cellular responses to stress and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-benzyl-piperidine-4-carboxylic acid dihydrochloride typically involves multiple steps, starting with the reaction of benzyl chloride with piperidine to form 1-benzyl-piperidine
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial to achieving the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1-benzyl-piperidine-4-carboxylic acid dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 4-Amino-1-benzyl-piperidine-4-carboxylic acid dihydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. Its structural features allow it to interact with various biological targets, aiding in the development of new therapeutic agents.
Medicine: The compound has potential applications in the pharmaceutical industry, where it can be used as a precursor for the synthesis of drugs targeting specific diseases. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it a valuable component in various chemical processes.
Comparison with Similar Compounds
Piperidine derivatives
Benzylamine derivatives
Carboxylic acid derivatives
Uniqueness: 4-Amino-1-benzyl-piperidine-4-carboxylic acid dihydrochloride stands out due to its unique combination of functional groups, which allows for diverse reactivity and applications. Its structural features differentiate it from other similar compounds, making it a valuable tool in scientific research and industrial processes.
Properties
IUPAC Name |
4-amino-1-benzylpiperidine-4-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.2ClH/c14-13(12(16)17)6-8-15(9-7-13)10-11-4-2-1-3-5-11;;/h1-5H,6-10,14H2,(H,16,17);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMUSRDOZLQKIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)N)CC2=CC=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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